Propionyl chloride

Descripción

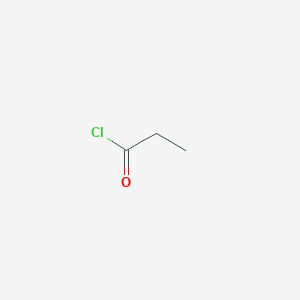

Structure

3D Structure

Propiedades

IUPAC Name |

propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWZRACFZGVKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058819 | |

| Record name | Propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals., Liquid with a pungent odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

80 °C | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

54 °F (NFPA, 2010), 54 °F (12 °C) | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ether | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0646 g/cu cm at 20 °C | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.2 (Air = 1) | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

79-03-8 | |

| Record name | PROPIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB6VL5OMB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °C | |

| Record name | Propionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propionyl Chloride from Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing propionyl chloride from propionic acid, a critical conversion for the production of various pharmaceuticals and fine chemicals. This document details the most common and effective laboratory-scale procedures, offering quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and workflows involved.

Core Synthesis Reactions

The conversion of propionic acid to this compound involves the substitution of the hydroxyl group of the carboxylic acid with a chloride atom. This is typically achieved using a variety of chlorinating agents. The most prevalent and practical of these agents are thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride ((COCl)₂). Each method presents distinct advantages concerning yield, purity, and ease of purification.

This compound is a colorless, corrosive, and volatile liquid that serves as a key intermediate in organic synthesis.[1] It is utilized in the production of a wide range of compounds, including pharmaceuticals like the antiepileptic drug dimethadione (B107723) and the anti-adrenergic drug methoxyamine hydrochloride, as well as herbicides and fragrances.[2][3]

Comparative Data of Synthesis Methods

The selection of a chlorinating agent is often dictated by the desired scale of the reaction, the required purity of the final product, and the available laboratory equipment. The following table summarizes the quantitative data associated with the most common synthesis methods.

| Chlorinating Agent | Molar Ratio (Acid:Agent) | Reaction Temperature (°C) | Reaction Time | Catalyst | Reported Yield (%) | Reported Purity (%) | Key Byproducts |

| Thionyl Chloride (SOCl₂) | 1 : 1.5 | 70 - 75 | Not Specified | N,N-Dimethylformamide (DMF) | 97 | >98 | SO₂, HCl (gaseous) |

| Phosphorus Trichloride (PCl₃) | 1.32 : 1 | 50 | 3 - 6 hours | None | 70 - 95 | >99 (with flow chemistry) | H₃PO₃ (phosphorous acid) |

| Oxalyl Chloride ((COCl)₂) | 1 : 1.2 (approx.) | Reflux | Until HCl evolution ceases | None | 53 | Not Specified | CO, CO₂, HCl (gaseous) |

| Phosgene (COCl₂) | Stoichiometric | ~50 | Not Specified | Dialkylformamides | Industrial Scale | Not Specified | HCl, CO₂ (gaseous) |

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound using thionyl chloride and phosphorus trichloride, the two most commonly employed laboratory reagents for this transformation.

Method 1: Synthesis using Thionyl Chloride

This method is often preferred in a laboratory setting due to the formation of gaseous byproducts, which simplifies the purification of the final product.[4]

Materials:

-

Propionic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Gas absorption trap (e.g., containing a sodium hydroxide (B78521) solution)

Procedure:

-

To a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add propionic acid.

-

Add a catalytic amount of N,N-dimethylformamide (approximately 1.5% of the propionic acid volume).[5]

-

Connect the top of the reflux condenser to a gas absorption trap to neutralize the evolving hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[4]

-

Heat the reaction mixture to 70-75 °C.[5]

-

Slowly add thionyl chloride from the dropping funnel. The molar ratio of propionic acid to thionyl chloride should be 1:1.5.[5][6][7][8]

-

After the addition is complete, continue heating the reaction mixture until the evolution of gases ceases.

-

The excess thionyl chloride and byproducts can be removed under reduced pressure to yield this compound.[5] For higher purity, the crude product can be purified by distillation, collecting the fraction at approximately 80°C.[2]

Method 2: Synthesis using Phosphorus Trichloride

This method provides high yields and is a well-established procedure for the synthesis of acyl chlorides.[2][3][9]

Materials:

-

Propionic acid

-

Phosphorus trichloride (PCl₃)

-

Round-bottom flask (eggplant-shaped is suggested)

-

Reflux condenser

-

Heating mantle (oil bath)

-

Distillation apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

Into a dry eggplant-shaped flask, add propionic acid and phosphorus trichloride. A molar ratio of approximately 1.32:1 (propionic acid:PCl₃) has been reported to give a yield of 95%.[2] For a smaller scale, 18.5 mL of propionic acid and 8.7 mL of phosphorus trichloride can be used.[9]

-

Add a few magnetic chips or a stir bar.[2]

-

Heat the mixture in an oil bath to 50°C and maintain this temperature for 3 to 6 hours under reflux.[2][3][9]

-

After the reaction is complete, allow the mixture to stand for 1-2 hours. The mixture will separate into two layers, with the lower layer being phosphorous acid.[2]

-

Carefully separate the upper layer, which is the crude this compound.

-

Purify the crude product by distillation. Collect the fraction boiling at approximately 80°C.[2][3] It is important to keep the distillation bath temperature below 130°C to avoid the decomposition of the phosphorous acid byproduct.[9]

Reaction Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the chemical reactions and a generalized experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathways for the synthesis of this compound.

Caption: Generalized workflow for the laboratory synthesis of this compound.

Safety Considerations

This compound and the chlorinating agents used in its synthesis are corrosive and react violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reactions are exothermic and produce corrosive gases such as HCl, necessitating careful control of the addition rate of reagents and the use of a gas trap.[9] All glassware must be thoroughly dried before use to prevent unwanted side reactions and the violent decomposition of the reagents.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. sarthaks.com [sarthaks.com]

- 7. bissoy.com [bissoy.com]

- 8. allen.in [allen.in]

- 9. By What Means Can this compound be Prepared? - Nanjing Chemical Material Corp. [njchm.com]

Propionyl Chloride: A Comprehensive Technical Guide for Researchers

Introduction

Propionyl chloride (CH₃CH₂COCl), also known as propanoyl chloride, is a highly reactive acyl chloride and a cornerstone reagent in organic synthesis. Valued for its ability to introduce the propionyl group (CH₃CH₂CO-), it serves as a critical intermediate in the production of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, key reactions with detailed experimental protocols, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a colorless to light yellow, volatile, and flammable liquid characterized by a pungent odor. It is highly corrosive and reacts vigorously with water and other nucleophilic reagents.[1][2] Its key physical and chemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 79-03-8 | [3][4] |

| Molecular Formula | C₃H₅ClO | [3][4] |

| Molecular Weight | 92.52 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 1.059 g/mL at 25 °C | [1] |

| Boiling Point | 77-80 °C | [1][3][5] |

| Melting Point | -94 °C | [3] |

| Flash Point | 12 °C (53-54 °F) | [3][6] |

| Refractive Index (n20/D) | 1.404 | [1] |

| Solubility | Reacts with water and alcohol. Soluble in ethanol (B145695). | [7][8] |

Synthesis of this compound

This compound is typically synthesized from propionic acid using various chlorinating agents. Common laboratory and industrial methods include reactions with thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride ((COCl)₂).[7][9][10]

Experimental Protocol: Synthesis from Propionic Acid and Phosphorus Trichloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Propionic acid (18.5 mL)

-

Phosphorus trichloride (8.7 mL)

-

250 mL round-bottom flask (eggplant-shaped)

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Calcium chloride drying tube

Procedure:

-

Reaction Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be flame-dried or oven-dried before use.[9]

-

Charging Reagents: In a fume hood, add 18.5 mL of propionic acid and 8.7 mL of phosphorus trichloride to the reaction flask.[9]

-

Reaction: Heat the mixture to 50°C using a heating mantle or oil bath and maintain this temperature under reflux with continuous stirring for 3 to 6 hours.[7][9]

-

Isolation: After the reflux period, allow the mixture to cool and stand for 1-2 hours. The lower layer of phosphorous acid can then be separated.[7]

-

Purification: The crude this compound (the upper layer) is purified by fractional distillation. Collect the fraction that boils at approximately 77-80°C.[7][9]

Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves hydrogen chloride gas. Both phosphorus trichloride and this compound are corrosive and moisture-sensitive.[9]

Key Reactions and Applications in Drug Development

This compound's high reactivity makes it a versatile reagent for introducing the propionyl group into various molecules, a crucial step in the synthesis of numerous pharmaceuticals.[7]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This compound is frequently used to synthesize propiophenones, which are precursors for various pharmaceuticals.[11][12][13]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (B151609)

-

This compound

-

Dry methylene (B1212753) chloride (solvent)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Ice bath

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, place anhydrous aluminum chloride and dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the flask in an ice bath.[14]

-

Addition of this compound: Add this compound dropwise from the dropping funnel to the cooled and stirred benzene-AlCl₃ mixture. A vigorous reaction occurs with the evolution of HCl gas.[12]

-

Reaction Completion: After the addition is complete, heat the mixture to reflux (around 60°C) for approximately 30 minutes to ensure the reaction goes to completion.[12]

-

Workup: Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.[14]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers.[14]

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude propiophenone (B1677668) can be further purified by distillation.[14]

Amide Synthesis (Amidation)

The reaction of this compound with primary or secondary amines is a straightforward and efficient method to form propionamides. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients (APIs). A prominent example is its use in the final step of the synthesis of fentanyl and its analogs.[15][16]

This protocol outlines the final acylation step in one of the common synthetic routes to fentanyl, known as the Siegfried method.[15][17][18]

Materials:

-

4-Anilino-N-phenethylpiperidine (ANPP)

-

This compound

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: Dissolve 4-Anilino-N-phenethylpiperidine (ANPP) (1.0 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[15]

-

Cooling: Cool the solution in an ice bath with stirring.[15]

-

Addition of this compound: Add this compound (2.0 eq) dropwise to the cooled solution.[15]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[15]

-

Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[15]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude fentanyl product, which can be further purified by crystallization or chromatography.[15]

Figure 1. Final acylation step in the synthesis of Fentanyl.

Ester Synthesis (Esterification)

This compound reacts rapidly with alcohols to form propionate (B1217596) esters. These esters have applications as solvents and are intermediates in the synthesis of various compounds, including fragrances and pharmaceuticals.[19]

Materials:

-

Ethanol (anhydrous)

-

This compound

-

A suitable non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

-

Dry ether or dichloromethane (solvent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, dissolve anhydrous ethanol and a non-nucleophilic base (to neutralize the HCl byproduct) in a dry solvent within a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cooling: Cool the flask in an ice bath.

-

Addition of this compound: Add this compound dropwise from the dropping funnel to the cooled, stirred solution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Isolation: Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent via distillation to obtain ethyl propionate. Further purification can be achieved by fractional distillation.[20]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Flammability: It is a highly flammable liquid and its vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[6][8][21]

-

Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[6][22]

-

Toxicity: It is harmful if swallowed and toxic if inhaled.[6][22]

-

Reactivity: It reacts violently with water, alcohols, bases, and strong oxidizing agents, often liberating toxic gases such as hydrogen chloride.[8][23]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[21]

-

Skin Protection: Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[21]

-

Respiratory Protection: All handling should be conducted in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[21]

Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the container tightly closed and away from incompatible materials.[21][23]

-

Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[22]

Figure 2. General experimental workflow for reactions involving this compound.

References

- 1. This compound | 79-03-8 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cas 79-03-8,this compound | lookchem [lookchem.com]

- 4. Propanoyl chloride [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. By What Means Can this compound be Prepared? - Nanjing Chemical Material Corp. [njchm.com]

- 10. quora.com [quora.com]

- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Benzene can be conveniently converted into npropyl class 11 chemistry CBSE [vedantu.com]

- 14. websites.umich.edu [websites.umich.edu]

- 15. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. regulations.gov [regulations.gov]

- 18. Federal Register :: Designation of this compound as a List I Chemical [federalregister.gov]

- 19. ETHYL PROPIONATE - Ataman Kimya [atamanchemicals.com]

- 20. youtube.com [youtube.com]

- 21. echemi.com [echemi.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Hydrolysis of Propionyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive examination of the reaction mechanism between propionyl chloride and water. It details the underlying chemical principles, kinetic data, and a representative experimental protocol for studying this vigorous hydrolysis reaction.

Introduction

This compound (C₃H₅ClO) is a highly reactive acyl chloride widely used as an intermediate in organic synthesis, including the manufacturing of pharmaceuticals, agrochemicals, and flavoring agents.[1] Its high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, making it an excellent electrophile. A key reaction, and a consideration for its handling and storage, is its rapid and exothermic hydrolysis. This process involves the reaction with water to yield propionic acid and hydrochloric acid.[1][2] Understanding the mechanism and kinetics of this reaction is critical for process control, safety, and synthetic applications where aqueous conditions may be present.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The hydrolysis of this compound proceeds through a well-established nucleophilic addition-elimination mechanism.[3][4] The reaction is characterized by the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride. This process vigorously forms propionic acid and hydrochloric acid.[2][5]

The mechanism can be broken down into three primary steps:

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the partially positive carbonyl carbon of this compound. This leads to the formation of a transient, high-energy tetrahedral intermediate as the pi bond of the carbonyl group breaks.[4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is eliminated.[4][6]

-

Deprotonation: The resulting intermediate is a protonated carboxylic acid. A water molecule acts as a base, abstracting a proton from the oxygen atom to form the final product, propionic acid, and a hydronium ion (which in the presence of the chloride ion is effectively hydrochloric acid).[6]

References

- 1. CAS 79-03-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reaction of propanoyl chloride, water | Reactory [reactory.app]

- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

Propionyl Chloride: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physical properties of propionyl chloride, specifically its boiling point and density. The following sections present quantitative data, detailed experimental protocols for the determination of these properties, and a logical diagram illustrating the influential factors on the boiling point and density of organic compounds.

Core Physical Properties of this compound

This compound is a colorless liquid with a pungent odor.[1] It is a key reagent in organic synthesis, utilized for introducing the propionyl group into various molecules, including pharmaceuticals and dyes.[1] The precise physical characteristics of this compound are critical for its handling, application in chemical reactions, and for purification processes.

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Boiling Point | 77-79 °C | at standard atmospheric pressure (lit.)[2][3] |

| 80 °C | ||

| 81-82 °C | [1] | |

| Density | 1.059 g/mL | at 20 °C[2] |

| 1.059 g/mL | at 25 °C (lit.)[3] | |

| 1.07 g/cm³ | [1] | |

| Melting Point | -94 °C | [2] |

| Vapor Density | 3.2 | (vs air)[2] |

| Refractive Index | n20/D 1.404 | (lit.)[2][3] |

| Flash Point | 53 °F | [2][3] |

Experimental Protocols

The accurate determination of boiling point and density is fundamental in the characterization of chemical substances. The following are detailed methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] Several methods can be employed for its determination, with the choice often depending on the sample volume available.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of the liquid sample is available.[5]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

2. Simple Distillation Method

For larger volumes of liquid, simple distillation provides an accurate measurement of the boiling point.[7]

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A volume of the liquid (at least 5 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[4]

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The liquid is heated to boiling.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

-

The temperature is recorded when it becomes constant. This stable temperature reading during the distillation of a pure liquid is its boiling point.[5][7]

-

Determination of Density

Density is the mass of a substance per unit volume.[8]

-

Apparatus: A digital balance, and a volumetric container (e.g., a graduated cylinder, pipette, or pycnometer/density bottle). For higher accuracy, a pipette or pycnometer is preferred over a measuring cylinder.[9][10]

-

Procedure:

-

The mass of the clean, dry volumetric container is measured and recorded (m1).[9]

-

A precise volume of the liquid is transferred into the container. For a pipette, this would be its calibrated volume. For a graduated cylinder, the volume is read from the bottom of the meniscus at eye level to avoid parallax error.[9]

-

The container with the liquid is weighed, and the mass is recorded (m2).[9]

-

The mass of the liquid (m) is calculated by subtracting the mass of the empty container from the mass of the filled container (m = m2 - m1).

-

The density (ρ) is then calculated using the formula: ρ = m / V, where V is the volume of the liquid.[9]

-

For improved accuracy, the measurements should be repeated, and an average density should be calculated.[9] It is also important to control the temperature, as the volume of a liquid can change with temperature.[11]

-

Factors Influencing Physical Properties

The boiling point and density of an organic compound like this compound are influenced by several molecular and intermolecular factors. The following diagram illustrates these relationships.

Caption: Factors influencing the boiling point and density of organic compounds.

References

- 1. Page loading... [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 79-03-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vernier.com [vernier.com]

- 8. homesciencetools.com [homesciencetools.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. chm.uri.edu [chm.uri.edu]

Propionyl Chloride Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propionyl chloride in common organic solvents. Due to its high reactivity, particularly with protic solvents, understanding its solubility and miscibility is critical for its safe and effective use in chemical synthesis.

Overview of this compound Solubility

This compound is a colorless, corrosive liquid that is highly reactive. It readily reacts with water and other protic solvents, such as alcohols, to form propionic acid and the corresponding esters, respectively. Therefore, it is crucial to use this compound under anhydrous conditions.

In contrast, this compound is generally soluble in or miscible with a wide range of aprotic organic solvents. This allows for its use as a versatile reagent in various chemical transformations, including Friedel-Crafts acylations and the formation of esters and amides.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in organic solvents is not widely available in the literature, primarily due to its reactive nature. However, based on its common use as a reagent in various synthesis protocols, its miscibility with several aprotic organic solvents can be inferred. The following table summarizes this information.

| Solvent Class | Solvent | Solubility/Miscibility | Notes |

| Ethers | Diethyl Ether | Miscible[1][2] | Generally used as a solvent for reactions involving this compound. |

| Tetrahydrofuran (THF) | Miscible[3] | Commonly used as a solvent for reactions with this compound. | |

| Chlorinated Solvents | Dichloromethane (DCM) | Miscible[3][4][5] | A common solvent for reactions involving this compound. |

| Chloroform | Miscible | Inferred from the general solubility of acyl chlorides in chlorinated solvents. | |

| Aromatic Hydrocarbons | Toluene | Miscible[6] | Often used in Friedel-Crafts reactions with this compound. |

| Benzene | Soluble[1] | A known solvent for this compound. | |

| Polar Aprotic Solvents | Acetone | Reacts | This compound can react with enolizable ketones. |

| Ethyl Acetate (B1210297) | Miscible | Inferred from its use in similar reaction setups. | |

| Acetonitrile | Soluble | Inferred from its use as a polar aprotic solvent in similar reactions. | |

| Protic Solvents | Water | Reacts Violently[7][8] | Hydrolyzes to form propionic acid and HCl. |

| Alcohols (e.g., Ethanol, Methanol) | Reacts Vigorously[9] | Forms the corresponding propionate (B1217596) ester. |

Experimental Protocols

General Protocol for Determining Miscibility of this compound with an Aprotic Organic Solvent

Objective: To qualitatively determine if this compound is miscible with a specific anhydrous aprotic organic solvent at ambient temperature.

Materials:

-

This compound (freshly distilled)

-

Anhydrous aprotic organic solvent (e.g., dichloromethane, tetrahydrofuran, toluene)

-

Dry glassware (e.g., test tubes, graduated cylinders), oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon)

-

Inert atmosphere setup (e.g., Schlenk line or glove box)

-

Syringes and needles

Procedure:

-

Preparation of Glassware: Ensure all glassware is scrupulously dried by heating in an oven at >100 °C for several hours and then cooling in a desiccator or under a stream of dry inert gas.

-

Inert Atmosphere: Conduct the experiment under a dry inert atmosphere (nitrogen or argon) to prevent hydrolysis of this compound by atmospheric moisture.

-

Solvent Addition: Into a dry test tube, add a measured volume (e.g., 2 mL) of the anhydrous organic solvent using a dry syringe.

-

This compound Addition: Carefully add a measured volume (e.g., 2 mL) of freshly distilled this compound to the solvent in the test tube using a separate dry syringe.

-

Observation: Gently agitate the mixture and observe for any signs of immiscibility, such as the formation of a second layer, cloudiness, or precipitation.

-

Interpretation:

-

Miscible: If a single, clear, homogeneous phase is observed, the two liquids are considered miscible.

-

Immiscible or Partially Miscible: If two distinct layers form, or if the solution becomes cloudy or forms a precipitate, the liquids are immiscible or partially miscible.

-

Safety Precautions:

-

This compound is highly corrosive, flammable, and lachrymatory. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

All equipment must be dry to prevent a violent reaction with water.

Visualizing Solubility and Reactivity

The following diagrams illustrate the general solubility and reactivity of this compound with different classes of organic solvents.

Caption: Solubility and Reactivity of this compound with Solvent Types.

Caption: Workflow for Determining Miscibility of this compound.

Conclusion

This compound is a highly reactive acyl chloride that is generally miscible with a variety of common aprotic organic solvents, making it a valuable reagent in organic synthesis. Its high reactivity necessitates the use of anhydrous conditions to prevent unwanted side reactions with water or other protic solvents. The information and protocols provided in this guide are intended to assist researchers, scientists, and drug development professionals in the safe and effective handling and application of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. CN1318382C - Method for preparing propionyl ethyl acetate - Google Patents [patents.google.com]

- 5. CN1626498A - Method for preparing propionyl ethyl acetate - Google Patents [patents.google.com]

- 6. brainly.com [brainly.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. This compound CAS#: 79-03-8 [m.chemicalbook.com]

- 9. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of propionyl chloride. This document details the chemical shifts, coupling constants, and multiplicities observed in the spectra, alongside a thorough experimental protocol for data acquisition. The information presented is intended to aid researchers and professionals in the unequivocal identification and characterization of this important chemical intermediate.

Introduction to this compound and NMR Spectroscopy

This compound (CH₃CH₂COCl) is a reactive acyl chloride widely used in organic synthesis as a source of the propionyl group. Its structure and purity are critical for its successful application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling unambiguous structure confirmation and purity assessment.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two non-equivalent sets of protons in the molecule: the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ | 1.24 | Triplet (t) | ~7.3 |

| -CH₂- | 2.93 | Quartet (q) | ~7.3 |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

The methylene protons (-CH₂-) are deshielded by the adjacent electron-withdrawing carbonyl group and chlorine atom, resulting in a downfield chemical shift of approximately 2.93 ppm.[1] This signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, where n=3). The methyl protons (-CH₃) resonate further upfield at around 1.24 ppm and appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).[1] The vicinal coupling constant (³JHH) for both multiplets is approximately 7.3 Hz, which is a typical value for freely rotating alkyl chains.

¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, one for each of the unique carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

| -CH₃ | 9.2 |

| -CH₂- | 37.5 |

| -C(O)Cl | 173.9 |

Solvent: CDCl₃

The carbonyl carbon (-C(O)Cl) is the most deshielded, appearing at approximately 173.9 ppm, which is characteristic of acyl chlorides. The methylene carbon (-CH₂-) resonates at around 37.5 ppm, influenced by the adjacent carbonyl group. The methyl carbon (-CH₃) is the most shielded, with a chemical shift of about 9.2 ppm.

Experimental Protocols for NMR Analysis

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interfering signals from impurities.

-

Solvent: Use deuterated chloroform (B151607) (CDCl₃) as the solvent. CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not interfere with the signals of this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can lock onto the deuterium (B1214612) signal of the solvent, making an internal standard often unnecessary.

¹H NMR Data Acquisition

-

Spectrometer Setup:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak of CDCl₃ (7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Data Acquisition

-

Spectrometer Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Maintain the lock on the deuterium signal of the CDCl₃.

-

Re-shim the magnetic field if necessary.

-

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of about 200 ppm, centered around 100 ppm, will cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay (d1): A delay of 2 seconds is generally adequate.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 128 to 1024 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration and instrument sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ triplet (centered at 77.16 ppm) or the TMS signal (0 ppm).

-

Visualizations

The following diagrams illustrate the molecular structure of this compound with NMR assignments and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR chemical shift assignments.

Caption: A logical workflow diagram illustrating the key stages of NMR analysis.

References

An In-Depth Technical Guide to the FTIR Spectroscopy of Propionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of propionyl chloride. It details the characteristic vibrational frequencies, experimental protocols for obtaining high-quality spectra, and the relationships between molecular structure and spectral features. This information is critical for the identification, characterization, and quality control of this compound in research and industrial settings, particularly in the development of pharmaceuticals where it is a key intermediate.

Introduction to the Infrared Spectroscopy of this compound

This compound (CH₃CH₂COCl) is a colorless, corrosive liquid with a pungent odor, widely used as a reagent in organic synthesis.[1] Its reactivity stems from the acyl chloride functional group, making it a valuable building block for the introduction of the propionyl group in the synthesis of various compounds, including active pharmaceutical ingredients.

FTIR spectroscopy is a powerful analytical technique for the characterization of this compound. By measuring the absorption of infrared radiation by the molecule, a unique spectral fingerprint is obtained. This spectrum reveals information about the vibrational modes of the different functional groups present in the molecule, allowing for its unambiguous identification and the assessment of its purity. The key vibrational modes of interest in this compound include the carbonyl (C=O) stretch, the carbon-chlorine (C-Cl) stretch, and the various stretching and bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

Characteristic Vibrational Frequencies of this compound

The FTIR spectrum of this compound is characterized by several strong absorption bands corresponding to specific vibrational modes. A detailed vibrational assignment for this compound has been reported in the scientific literature, providing a basis for the interpretation of its spectrum. The table below summarizes the principal observed vibrational frequencies and their corresponding assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2980 | Medium | CH₃ Asymmetric Stretch |

| ~2945 | Medium | CH₂ Asymmetric Stretch |

| ~2880 | Medium | CH₃ Symmetric Stretch |

| ~1800 | Very Strong | C=O Stretch (Carbonyl) |

| ~1460 | Medium | CH₃ Asymmetric Bending |

| ~1410 | Medium | CH₂ Scissoring |

| ~1050 | Strong | C-C Stretch |

| ~990 | Medium | CH₃ Rocking |

| ~770 | Strong | C-Cl Stretch |

| ~600 | Medium | C-C=O Bending |

Note: The exact peak positions may vary slightly depending on the experimental conditions (e.g., phase, solvent, and instrument resolution). The data presented is a compilation from typical values for acyl chlorides and should be used in conjunction with experimental data for precise analysis.

The most prominent feature in the FTIR spectrum of this compound is the very strong absorption band around 1800 cm⁻¹. This high-frequency absorption is characteristic of the carbonyl stretching vibration in acyl chlorides and is a key diagnostic peak for identifying this class of compounds.

Experimental Protocols for FTIR Analysis

Obtaining a high-quality FTIR spectrum of this compound requires careful sample handling and the selection of an appropriate measurement technique. Due to its corrosive and volatile nature, proper safety precautions, including the use of a fume hood and appropriate personal protective equipment, are essential. The two primary methods for analyzing liquid samples like this compound are transmission spectroscopy using a liquid cell and Attenuated Total Reflectance (ATR) spectroscopy.

Transmission Spectroscopy using a Liquid Cell

This traditional method involves placing a thin film of the liquid sample between two infrared-transparent salt plates (e.g., NaCl, KBr, or CaF₂).

Methodology:

-

Cell Preparation: Select a demountable or sealed liquid cell with windows made of a material that is transparent in the mid-infrared region and inert to this compound. Sodium chloride (NaCl) or potassium bromide (KBr) plates are commonly used. Ensure the cell components are clean and dry.

-

Sample Loading: In a fume hood, carefully introduce a small drop of this compound onto the center of one of the salt plates.

-

Cell Assembly: Place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film. For a demountable cell, place the plates in the holder and tighten the screws evenly to secure them.

-

Background Spectrum: Acquire a background spectrum of the empty instrument to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Place the assembled liquid cell in the sample compartment of the FTIR spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the cell in a fume hood. Thoroughly clean the salt plates with a dry, non-polar solvent (e.g., hexane (B92381) or chloroform) and store them in a desiccator to prevent damage from moisture.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern and convenient technique that requires minimal sample preparation. The liquid sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond, zinc selenide, or germanium).

Methodology:

-

Crystal Cleaning: Ensure the surface of the ATR crystal is clean and free of any contaminants. Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum with the clean, dry ATR crystal to account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. For volatile liquids like this compound, it is advisable to cover the sample with a volatile liquid cover to minimize evaporation during the measurement.

-

Data Processing: The software will process the data to generate the final spectrum.

-

Cleaning: After the measurement, carefully clean the this compound from the ATR crystal using an appropriate solvent and a soft tissue in a fume hood.

Visualizing Molecular Vibrations and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relationship between the functional groups in this compound and their characteristic FTIR absorptions, as well as a typical experimental workflow for its analysis.

References

Fundamental Reactions of Propionyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propionyl chloride (CH₃CH₂COCl), an acyl chloride derived from propionic acid, is a highly reactive and versatile reagent in organic synthesis.[1] Its utility stems from the electrophilic nature of the carbonyl carbon and the excellent leaving group ability of the chloride ion. This guide provides a comprehensive overview of the core reactions of this compound, focusing on nucleophilic acyl substitution, Friedel-Crafts acylation, reduction, and reactions with organometallic reagents. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Nucleophilic Acyl Substitution

The most common reactions of this compound involve nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion through an addition-elimination mechanism.

Reaction with Water (Hydrolysis)

This compound reacts vigorously with water to yield propionic acid and hydrochloric acid.[2] This reaction is typically an undesirable side reaction, and thus, reactions involving this compound are usually carried out under anhydrous conditions.

Reaction Scheme: CH₃CH₂COCl + H₂O → CH₃CH₂COOH + HCl

Reaction with Alcohols (Esterification)

The reaction of this compound with alcohols is a rapid and often exothermic process that produces propionate (B1217596) esters. This method is generally more efficient than Fischer esterification from propionic acid as it is an irreversible reaction.

Reaction Scheme: CH₃CH₂COCl + R-OH → CH₃CH₂COOR + HCl

Reaction with Amines (Amide Formation)

This compound readily reacts with primary and secondary amines to form N-substituted propanamides. The reaction is fast and typically requires the use of two equivalents of the amine or an external base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reaction Scheme: CH₃CH₂COCl + 2 RNH₂ → CH₃CH₂CONHR + RNH₃⁺Cl⁻

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This compound serves as the acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to produce aryl propyl ketones.[3] The reaction proceeds via the formation of a highly electrophilic acylium ion.

Reaction Scheme: CH₃CH₂COCl + Ar-H + AlCl₃ → Ar-COCH₂CH₃ + HCl + AlCl₃

The product ketone is less reactive than the starting aromatic compound, which prevents further acylation of the ring.[3]

Reduction Reactions

This compound can be selectively reduced to either propanal (an aldehyde) or 1-propanol (B7761284) (a primary alcohol) depending on the reducing agent employed.

Reduction to Propanal

The partial reduction of this compound to propanal can be achieved using the Rosenmund reduction. This involves catalytic hydrogenation over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄) with a catalyst poison like quinoline (B57606) or sulfur, to prevent over-reduction to the alcohol.[4][5] Another method involves the use of sodium borohydride (B1222165) in N,N-dimethylformamide with a pyridine (B92270) scavenger, which can yield the aldehyde in over 70% yield.[6]

Reaction Scheme (Rosenmund Reduction): CH₃CH₂COCl + H₂ --(Pd/BaSO₄, poison)--> CH₃CH₂CHO + HCl

Reduction to 1-Propanol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) will reduce this compound to 1-propanol.[7][8] The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol.[7]

Reaction Scheme:

-

CH₃CH₂COCl + LiAlH₄ (excess) → Intermediate

-

Intermediate + H₂O → CH₃CH₂CH₂OH

Reactions with Organometallic Reagents

This compound reacts with organometallic reagents to form new carbon-carbon bonds, leading to ketones or tertiary alcohols.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) react with this compound in a two-step process. The first equivalent adds to the carbonyl group to form a ketone. Since ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent typically adds to the ketone intermediate to form a tertiary alcohol after acidic workup.

Reaction Scheme:

-

CH₃CH₂COCl + R-MgX → CH₃CH₂COR + MgXCl

-

CH₃CH₂COR + R-MgX → (CH₃CH₂)(R)₂C-OMgX

-

(CH₃CH₂)(R)₂C-OMgX + H₃O⁺ → (CH₃CH₂)(R)₂C-OH

Reaction with Gilman Reagents (Organocuprates)

Gilman reagents (lithium dialkylcuprates, R₂CuLi) are less reactive than Grignard reagents and provide a method for the synthesis of ketones from this compound.[9][10] The reaction typically stops at the ketone stage, as organocuprates do not readily react with ketones.[10][11]

Reaction Scheme: CH₃CH₂COCl + R₂CuLi → CH₃CH₂COR + R-Cu + LiCl

Quantitative Data Summary

The following tables summarize quantitative data for various reactions of this compound.

Table 1: Synthesis of this compound

| Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| PCl₃ | - | 50 | 95 | [12] |

| Triphosgene | Copper chloride, Zinc chloride, Tin chloride | 30 | up to 97.28 | [13] |

Table 2: Amide Formation from this compound and Substituted Anilines

| Amine | Solvent | Temperature | Time | Yield (%) | Reference |

| Aniline (B41778) | CH₂Cl₂ | Room Temp. | Overnight | 47 | [14] |

| 3-Aminoacetophenone | CH₂Cl₂ | Room Temp. | Overnight | 48 | [14] |

| 4-Aminobenzonitrile | CH₂Cl₂ | Room Temp. | Overnight | 38 | [14] |

| 4-Nitroaniline | CH₂Cl₂ | Room Temp. | Overnight | 26 | [14] |

| Piperidineamine Precursor | Hunig's Base | - | - | 95 | [15] |

Table 3: Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzene (B151609) | AlCl₃ | - | - | - | [16][17] |

| Pyrrole | SnCl₄ | - | - | 79 | [18] |

| Tetramethoxybenzene | AlCl₃ | - | - | - | [18] |

| Not Specified | - | Dichloromethane (B109758) | 0 to Room Temp. | 84 | [19] |

Table 4: Reduction of this compound

| Product | Reducing Agent/System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propanal | H₂/Pd-BaSO₄, quinoline | Boiling xylene | - | - | [4][5] |

| Aldehydes (general) | NaBH₄/Pyridine | DMF | - | >70 | [6] |

| 1-Propanol | LiAlH₄ | - | - | - | [7][20] |

| 1-Propanol | NaBH₄ | - | - | - | [7][21] |

Experimental Protocols

Protocol 1: Synthesis of N-Phenylpropionamide[14]

-

Reaction Setup: To a solution of aniline (7.5 mmol, 0.70 mL) in dichloromethane (30 mL) in a round-bottom flask, add this compound (7.5 mmol, 0.70 mL).

-

Reaction: Stir the reaction mixture overnight at ambient temperature.

-

Work-up and Purification: Filter the mixture and remove the solvent from the filtrate under vacuum. Wash the resulting product with hexane (B92381) (10 mL). After removal of hexane in a vacuum, N-phenylpropionamide is obtained as a light yellow powder.

-

Yield: 0.60 g (47%).

Protocol 2: Friedel-Crafts Acylation of Benzene to Propiophenone[22]

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, dissolve this compound in dichloromethane. Cool the solution in an ice bath and slowly add anhydrous aluminum chloride. To this mixture, add benzene dropwise.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Work-up and Purification: Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous sodium sulfate. Remove the solvent to yield propiophenone, which can be purified by distillation.

Protocol 3: Reduction of this compound to 1-Propanol with LiAlH₄ (General Procedure)

-

Reaction Setup: In a dry flask under an inert atmosphere, prepare a suspension of excess lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath.

-

Addition: Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reduction.

-

Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

-

Work-up and Purification: Filter the resulting aluminum salts and wash them thoroughly with the ether solvent. Dry the combined organic filtrates over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation to obtain 1-propanol. Further purification can be achieved by fractional distillation.

Visualizations

Reaction Mechanisms and Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Convert this compound into propanaldehyde | Filo [askfilo.com]

- 5. This compound is subjected to reduction with H2 class 12 chemistry CBSE [vedantu.com]

- 6. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 13. CN117209377B - Continuous synthesis method of this compound - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. This compound | High-Purity Acylating Agent Supplier [benchchem.com]

- 16. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 17. brainly.in [brainly.in]

- 18. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. quora.com [quora.com]

- 21. Bulletin of the Korean Chemical Society [bkcs.kchem.org]

Propionyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionyl chloride is a highly reactive acyl chloride, widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility is intrinsically linked to its reactivity; however, this same reactivity presents significant challenges regarding its stability and safe storage. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its analysis. The information herein is intended to ensure the safe handling, optimal shelf-life, and effective use of this critical reagent in a research and development setting.

Chemical Stability and Degradation Profile

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is inherently unstable under certain conditions due to the highly electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The primary degradation pathway is hydrolysis, which occurs vigorously upon contact with water.

Hydrolysis

The most significant factor affecting the stability of this compound is moisture. It reacts exothermically and rapidly with water to yield propionic acid and corrosive hydrochloric acid gas.[2][3][4] This reaction is autocatalytic, as the generated HCl can further promote the degradation of the acyl chloride. The reaction proceeds as follows:

CH₃CH₂COCl + H₂O → CH₃CH₂COOH + HCl

This rapid hydrolysis underscores the critical need to protect this compound from atmospheric and environmental moisture during storage and handling.[5]

Thermal Decomposition